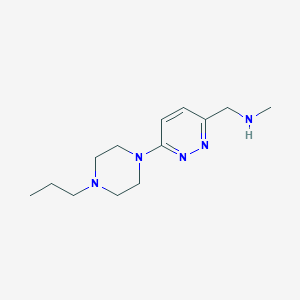
N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine is a synthetic organic compound with a complex structure that includes a pyridazine ring substituted with a propylpiperazine moiety and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Substitution with Propylpiperazine: The pyridazine ring is then functionalized with a propylpiperazine group. This step often involves nucleophilic substitution reactions where the pyridazine ring is treated with 1-propylpiperazine in the presence of a base like sodium hydride or potassium carbonate.
Introduction of the Methylamine Group: The final step involves the introduction of the methylamine group. This can be achieved through reductive amination, where the intermediate compound is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the pyridazine ring or the piperazine moiety, potentially leading to the formation of partially or fully saturated derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution at the pyridazine ring or electrophilic substitution at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce saturated amines. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific biological targets makes it useful in the development of new drugs and therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound in the development of new medications for treating various diseases, particularly those involving the central nervous system due to its piperazine moiety.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)methanamine
- N-methyl-1-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)methanamine
- N-methyl-1-(6-(4-isopropylpiperazin-1-yl)pyridazin-3-yl)methanamine
Uniqueness
Compared to these similar compounds, N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine is unique due to the specific propyl substitution on the piperazine ring. This substitution can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity, making it distinct and potentially more suitable for certain applications.
Properties
IUPAC Name |
N-methyl-1-[6-(4-propylpiperazin-1-yl)pyridazin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5/c1-3-6-17-7-9-18(10-8-17)13-5-4-12(11-14-2)15-16-13/h4-5,14H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRBMQAKHGROAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NN=C(C=C2)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2770606.png)
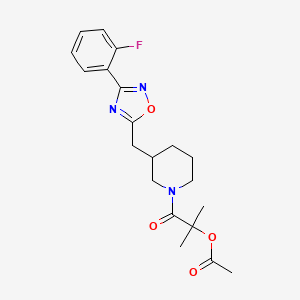
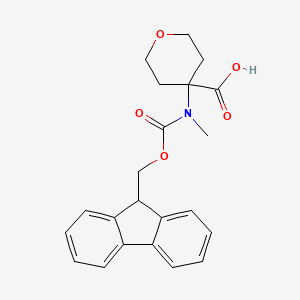
![2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2770611.png)
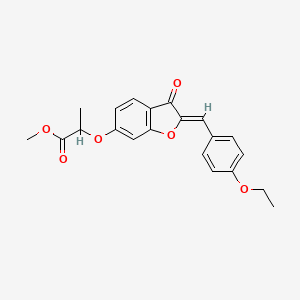
![4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2770618.png)
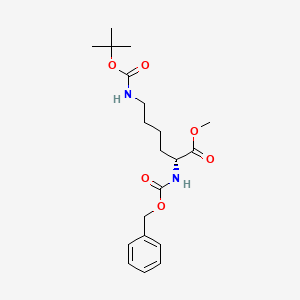
![N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2770622.png)
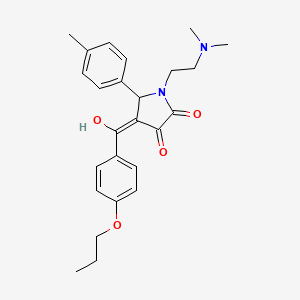
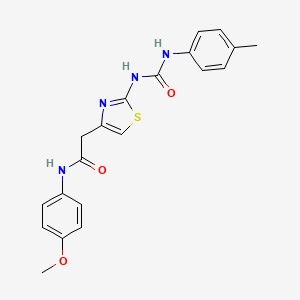
methanamine](/img/structure/B2770626.png)
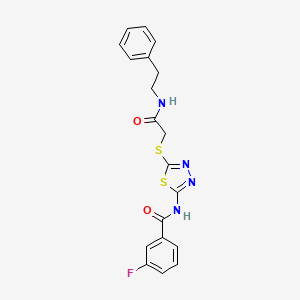
![Methyl 2-[4-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]piperazin-1-yl]acetate](/img/structure/B2770628.png)
